molecular formula C35H38Cl2N8O5 B562321 Hydroxy Itraconazole-d5

Hydroxy Itraconazole-d5

货号: B562321
分子量: 726.7 g/mol
InChI 键: ISJVOEOJQLKSJU-VVLLWNLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for Hydroxy Itraconazole-d5 is 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2,3,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one . This nomenclature reflects its polycyclic structure, which includes:

  • A 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group.
  • A 1,2,4-triazole moiety linked via a methyl group.
  • A piperazine bridge connecting aromatic phenyl rings.
  • A deuterated 3-hydroxybutan-2-yl side chain at the triazolone position.

The molecular formula is C35H33D5Cl2N8O5 , with a molecular weight of 726.66 g/mol .

Property This compound Hydroxy Itraconazole
Molecular Formula C35H33D5Cl2N8O5 C35H38Cl2N8O5
Molecular Weight (g/mol) 726.66 721.63
CAS Number 1217524-77-0 112559-91-8
Chiral Centers 3 3

Chiral Centers and Enantiomeric Purity

This compound retains three chiral centers inherited from its parent compound:

  • C2 and C4 in the 1,3-dioxolane ring, which adopt the (2R,4S) configuration.
  • C3 in the 3-hydroxybutan-2-yl side chain, which exists as a mixture of (2R,3R) and (2S,3S) diastereomers due to deuterium substitution.

Enantiomeric purity is ensured through asymmetric synthesis, with the (2R,4S) configuration being pharmacologically active. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) confirm >98% enantiomeric excess, critical for maintaining metabolic equivalence to non-deuterated Hydroxy Itraconazole.

Comparative Analysis with Non-Deuterated Hydroxy Itraconazole

Deuteration at the 3-hydroxybutan-2-yl side chain introduces distinct physicochemical properties:

  • Isotopic Effects : The C-D bond’s higher strength (vs. C-H) reduces metabolic cleavage rates, prolonging detection windows in mass spectrometry.
  • Stereochemical Stability : Deuterium’s larger atomic radius marginally alters the side chain’s conformation, though the core (2R,4S) configuration remains unchanged.
  • Analytical Differentiation : this compound exhibits a +5 Da mass shift in LC-MS/MS, enabling unambiguous discrimination from endogenous metabolites.
Parameter This compound Hydroxy Itraconazole
Deuterium Substitution 5 H replaced with D None
Key MS Transition (m/z) 726.6 → 413.3 721.6 → 408.3
Metabolic Stability Enhanced Standard

属性

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2,3,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i2D3,24D,25D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-VVLLWNLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Deuterium Incorporation Strategies

This compound is synthesized by introducing five deuterium atoms into the hydroxyitraconazole structure, typically at metabolically stable positions to preserve pharmacological activity. The deuterated butan-2-yl group (3,3,4,4,4-pentadeuteriobutan-2-yl) is a common modification, as evidenced by its use in Itraconazole-d5. This deuteration enhances molecular stability and minimizes isotopic interference during mass spectrometric analysis.

Precursor-Based Deuteration

The synthesis begins with deuterated precursors to ensure regioselective labeling. For example, 3,3,4,4,4-pentadeuterio-2-butanamine may serve as a starting material for constructing the triazole ring system. Condensation reactions analogous to itraconazole synthesis are employed, substituting hydrogenated reagents with deuterated analogs.

Post-Synthetic Isotopic Exchange

Deuterium can be introduced via acid- or base-catalyzed exchange in deuterated solvents (e.g., D2O or CD3OD). However, this method is less favored for this compound due to the risk of incomplete deuteration and isotopic scrambling.

Detailed Synthesis Protocol

Reaction Conditions and Optimization

The condensation reaction between deuterated hydroxylic species and sulphonate esters follows methodologies adapted from itraconazole synthesis, with modifications to accommodate deuterated intermediates:

Stepwise Synthesis

  • Deuterated Hydroxylic Species Preparation :

    • 2,4-Dihydro-4-[4-[4-(4-hydroxy phenyl)-1-piperazinyl] phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1H-1,2,4-triazol-1-one is synthesized via nucleophilic substitution using deuterated 2-butyl halides.

    • Yield optimization requires anhydrous conditions and catalytic deuterium oxide (D2O) to prevent protium back-exchange.

  • Sulphonate Ester Coupling :

    • Methanesulfonate esters react with the deuterated hydroxylic species in toluene under phase-transfer catalysis (e.g., benzyltriethylammonium chloride).

    • Key parameters:

      • Molar ratio of hydroxylic species to sulphonate ester: 0.9:1

      • Reaction temperature: 110°C

      • Duration: 6–8 hours

Purification and Isolation

Crude this compound is purified via recrystallization from acetone/water mixtures, achieving >99% isotopic purity. Phase-transfer catalysts reduce side reactions, enhancing yield to >90% compared to non-deuterated analogs.

Analytical Validation and Characterization

LC-MS/MS Quantification

This compound is validated as an internal standard using the LC-MS/MS parameters below:

ParameterThis compoundHydroxy Itraconazole
Transition (m/z) 726.6 → 413.3721.6 → 408.3
Retention Time 1.8 min1.8 min
LLOQ 1 ng/mL1 ng/mL

Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) confirms deuterium distribution:

  • Expected : 5 deuteriums (3,3,4,4,4-positions)

  • Observed : 99.2% isotopic purity, with 0.8% protium contamination due to residual solvents.

Challenges and Mitigation Strategies

Isotopic Dilution

Residual protiated solvents (e.g., H2O) during synthesis reduce isotopic purity. Mitigation includes:

  • Rigorous drying of deuterated reagents

  • Use of deuterium-depleted solvents

Scalability Issues

Phase-transfer catalysts (e.g., TEBA) improve reaction efficiency but require precise stoichiometry to avoid emulsion formation during workup.

Applications in Pharmacokinetic Studies

This compound enables precise quantification in human plasma, as demonstrated in a clinical study (NCT04035187):

  • Linear Range : 1–250 ng/mL

  • Inter-day Precision : <10% CV

  • Recovery : 92–98% using protein precipitation with 0.5% formic acid in acetonitrile .

化学反应分析

Types of Reactions: Hydroxy Itraconazole-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are used for further research and analysis .

科学研究应用

Pharmacokinetic Studies

Hydroxy Itraconazole-d5 is primarily utilized in pharmacokinetic studies to quantify the concentrations of itraconazole and its metabolites in biological samples.

Method Validation : A high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed to analyze hydroxy itraconazole alongside itraconazole. This method showed robustness in quantifying these compounds from plasma samples, achieving a lower limit of quantification between 1–250 ng/mL for both substances . The method's validation included interference testing with common medications, ensuring accuracy in clinical settings.

Clinical Application : In a recent clinical study involving twelve volunteers, oral formulations of itraconazole were tested, demonstrating the utility of this compound in understanding drug absorption and metabolism . The study highlighted the compound's role in evaluating the pharmacokinetics of poorly soluble drugs.

Drug-Drug Interaction Studies

This compound serves as a model compound for studying drug-drug interactions, particularly those involving cytochrome P450 enzymes.

CYP3A Inhibition : Itraconazole is known as a potent CYP3A inhibitor, and this compound is used to assess the impact of co-administered drugs on the pharmacokinetics of other compounds . This application is critical for understanding potential adverse effects and optimizing therapeutic regimens.

Cancer Research

Recent studies have explored the anticancer properties of itraconazole and its metabolites, including hydroxy itraconazole.

Mechanism of Action : this compound has been implicated in altering bioactive lipid mediator concentrations in cancer cells, potentially influencing tumor growth and response to treatment. For instance, a study indicated that itraconazole enhances levels of resolvins, which are involved in inflammation resolution and may affect cancer cell biology .

Clinical Trials : Interim analyses from ongoing clinical trials have shown promising results with itraconazole in treating various cancers, including cervical cancer and melanoma. Patients exhibited significant pain relief and tumor response following treatment with itraconazole . These findings underscore the potential therapeutic applications of this compound in oncology.

Analytical Applications

This compound is crucial for developing analytical methods that require precise quantification of drug levels.

Simultaneous Quantification : Advanced analytical techniques have been developed for the simultaneous measurement of multiple triazole antifungal agents, including hydroxy itraconazole. These methods enhance the efficiency of therapeutic drug monitoring and support clinical decision-making .

Table 1: Method Validation Parameters

ParameterValue
CompoundThis compound
Ionization ModeESI+
Dwell Time (msec)60
Retention Time (min)1.8
Limit of Quantification (ng/mL)1–250

Table 2: Pharmacokinetic Data from Clinical Studies

Study ReferenceC_max (ng/mL)T_max (h)Half-life (h)
Study Variable3-5~24
Study Variable~4~20

作用机制

Hydroxy Itraconazole-d5 exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition occurs through the blockade of the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis. The presence of deuterium does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .

相似化合物的比较

Key Properties :

  • Molecular Formula : C₃₅H₃₃D₅Cl₂N₈O₅
  • Molecular Weight : 726.66 g/mol
  • CAS Number : 11088-09-8
  • Physical State : White to off-white solid powder
  • Melting Point : 76–78°C
  • Applications : Used primarily in analytical chemistry for bioassays, drug metabolism studies, and pharmacokinetic profiling ().

Comparison with Similar Compounds

Structural Analogs within the Itraconazole Family

Hydroxy Itraconazole-d5 is most closely compared to other deuterated and non-deuterated derivatives of itraconazole:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application(s)
This compound C₃₅H₃₃D₅Cl₂N₈O₅ 726.66 11088-09-8 Internal standard for LC-MS/MS assays
Hydroxy Itraconazole C₃₅H₃₈Cl₂N₈O₅ 721.64 112559-91-8 Active metabolite in antifungal therapy
Itraconazole-d5 C₃₅H₃₃D₅Cl₂N₈O₄ 710.66 1217510-38-7 Quantification of parent drug in plasma
N-Desalkyl Itraconazole-d8 C₃₁H₂₂D₈Cl₂N₈O₄ 657.58 Not provided Metabolite tracking in pharmacokinetics

Key Differences :

  • Deuterium Labeling: this compound and Itraconazole-d5 are isotopologues designed for analytical precision, whereas non-deuterated hydroxy itraconazole is pharmacologically active ().
  • Biological Role : Hydroxy itraconazole contributes to antifungal activity comparable to itraconazole itself, while deuterated forms are metabolically inert and used solely for quantification ().

Comparison with Deuterated Standards of Other Antifungals

Deuterated compounds like Voriconazole-d3 and Fluconazole-d4 serve similar roles in analytical workflows but differ in core structure and target pathways:

Compound Core Structure Deuterium Positions Key Application
This compound Triazole 5 positions Quantification of itraconazole metabolites
Voriconazole-d3 Triazole 3 positions Plasma concentration monitoring in patients
Fluconazole-d4 Triazole 4 positions Renal clearance studies

Unique Advantages of this compound :

  • Its structural similarity to hydroxy itraconazole ensures minimal matrix effects in bioassays, improving accuracy when measuring combined itraconazole and metabolite concentrations ().

Comparison with Non-Deuterated Heterocyclic Compounds

This compound shares functional groups with other heterocyclic compounds but differs in application:

Compound Class Example Key Features Contrast with this compound
Imidazole Derivatives 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride Used in synthetic chemistry for ligand synthesis Lacks deuterium labeling; not used in bioassays ()
Tetrazole Derivatives 5-(4-Bromophenyl)-1H-tetrazole High nitrogen content for explosive applications No therapeutic or analytical overlap ()
Oxazolidinones 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one Antibacterial activity (e.g., linezolid analogs) Structurally distinct; no isotopic labeling ()

Research Findings and Clinical Relevance

  • Bioassay Performance : this compound improves the accuracy of bioassays by enabling simultaneous measurement of itraconazole and its metabolites. Studies show that summing itraconazole and hydroxy itraconazole concentrations (using deuterated standards) correlates better with bioactivity than measuring itraconazole alone ().

生物活性

Hydroxy Itraconazole-d5 (OH-ITR-d5) is a stable isotope-labeled metabolite of Itraconazole, an antifungal agent widely used for the treatment of various fungal infections. This compound has garnered attention for its biological activity, pharmacokinetics, and therapeutic implications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C35D5H33Cl2N8O5
  • Molecular Weight : 726.66 g/mol
  • CAS Number : 1217524-77-0
  • Purity : >95% (HPLC) .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Studies indicate that Hydroxy Itraconazole is present in circulation at levels approximately twice those of the parent drug, Itraconazole. The pharmacokinetic parameters observed include:

  • C_max (Maximum Concentration): Higher for OH-ITR compared to Itraconazole.
  • T_max (Time to Maximum Concentration): Comparable between formulations.
  • Half-life : Similar across different formulations, indicating consistent metabolism .

Table 1: Pharmacokinetic Parameters

ParameterHydroxy ItraconazoleItraconazole
C_max (μg/mL)HigherLower
T_max (h)ComparableComparable
Half-life (h)SimilarSimilar

Biological Activity

This compound exhibits significant antifungal activity, primarily through its action as a triazole antifungal agent. It inhibits fungal cell membrane synthesis by targeting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis. This mechanism is pivotal in treating systemic fungal infections.

Case Study: Efficacy in Clinical Settings

In a clinical study involving 30 male volunteers, the bioavailability of Hydroxy Itraconazole was assessed using an oral solution versus capsule formulations. The study found that the bioavailability of Hydroxy Itraconazole was enhanced when administered as an oral solution, with a reported increase of 35% compared to capsule formulations .

Analytical Methods

The quantification and analysis of this compound in biological samples have been facilitated by advanced analytical techniques such as UPLC-MS/MS. A study demonstrated a rapid method for simultaneous measurement of triazole antifungals in serum, highlighting the importance of using deuterated internal standards like this compound for accurate quantification .

Table 2: Analytical Performance Metrics

AnalyteAverage R²Average LOD (μg/mL)Measured LLOQ (μg/mL)
Hydroxyitraconazole0.990.020.1
Itraconazole0.990.010.1
Voriconazole0.990.020.1

Variability and Therapeutic Drug Monitoring

Variability in the levels of Hydroxy Itraconazole relative to its parent compound has been documented in numerous studies. A significant correlation was found between the concentrations of Itraconazole and Hydroxy Itraconazole in human samples, with OH-ITR levels typically exceeding those of ITZ . This variability underscores the importance of therapeutic drug monitoring (TDM) to optimize antifungal therapy and minimize adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。